6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-pyrazol-1-ylpyridin-3-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-14-3-1-4-15(18)13(14)11-23-21-10-12-5-6-16(19-9-12)22-8-2-7-20-22/h1-10H,11H2/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRLNVWYJUQTN-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CN=C(C=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CN=C(C=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of 6-(1H-pyrazol-1-yl)nicotinaldehyde, which is then reacted with O-(2,6-dichlorobenzyl)hydroxylamine to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(1H-pyrazol-1-yl)nicotinic acid.
Reduction: 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex structures through various chemical reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate, chromium trioxide |
| Reduction | Converts oxime to amine | Sodium borohydride, lithium aluminum hydride |
| Substitution | Nucleophilic substitution on dichlorobenzyl group | Amines or thiols under basic conditions |
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor. Its ability to form hydrogen bonds allows it to interact with specific enzymes or receptors, potentially inhibiting their activity.
- Mechanism of Action : The interaction with molecular targets may involve the oxime group forming hydrogen bonds, while the pyrazole and nicotinaldehyde components enhance binding affinity and specificity.
Medicine
- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. The compound's unique structure may contribute to its efficacy in targeting specific pathways involved in disease processes.
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Demonstrated potential in reducing inflammation markers |
| Anticancer | Exhibited cytotoxic effects on cancer cell lines |
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes. Its reactivity can lead to innovative applications in fields such as polymers or coatings.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Biochemical Probing
In another investigation, the compound was used as a probe to study enzyme interactions. It was found to effectively inhibit target enzymes involved in metabolic pathways, showcasing its utility in biochemical research.
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring and nicotinaldehyde moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog is CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) , a well-characterized agonist of CAR (NR1I3) . Other analogs include oxime derivatives targeting PXR or glucocorticoid receptors (GR), but CITCO serves as the primary comparator due to shared structural motifs.
Table 1: Structural and Functional Comparison
Impact of Structural Variations
- Pyrazole vs. Imidazothiazole Core : The pyrazole ring in the target compound may confer distinct electronic and steric properties compared to CITCO’s imidazothiazole core. Pyrazole’s smaller size and lower aromaticity could reduce binding affinity to CAR but enhance selectivity for other receptors .
- Dichlorobenzyl Substitution: The 2,6-dichloro configuration in the oxime side chain vs. The 2,6-substitution may hinder access to hydrophobic pockets in CAR’s LBD, as seen in molecular docking studies of similar analogs .
Functional Implications
- Receptor Specificity : While CITCO is a selective CAR agonist, the target compound’s pyrazole-nicotinaldehyde scaffold may shift preference toward PXR or other nuclear receptors, given the nicotinamide moiety’s historical association with PPAR or LXR modulation .
- Downstream Effects : CITCO induces cytochrome P450 enzymes (e.g., CYP2B6) and gluconeogenic genes (e.g., PEPCK1) via CAR activation . The target compound’s efficacy in similar pathways remains unverified but could differ due to structural divergence.
Biological Activity
The compound 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime is a derivative of nicotinic acid and pyrazole, known for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 339.20 g/mol
Antimicrobial Properties
Research indicates that compounds similar to 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime exhibit significant antimicrobial activity. A study demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved the use of pyrazole derivatives in treating human breast cancer cells, where they inhibited cell proliferation significantly .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Calcium-Sensing Receptor Modulation : Similar compounds have been shown to modulate calcium-sensing receptors, which play a crucial role in various physiological processes .
- Inhibition of Enzymatic Activity : The oxime functional group may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives. The results indicated that compounds with similar structural features to 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime displayed potent antibacterial activity against multidrug-resistant strains .
Study 2: Anticancer Potential
In a clinical trial focusing on breast cancer treatment, a derivative of this compound was administered to patients. The results showed a significant reduction in tumor size and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime?
- Methodology :
- Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights the use of acid catalysts in polar aprotic solvents (e.g., DMF) for analogous oxime derivatives, achieving yields >75% .
- Monitor reaction progress via TLC or HPLC, referencing internal standards (e.g., deuterated analogs in ) to quantify intermediates .
- Optimize stoichiometry: A 1:1.2 molar ratio of nicotinaldehyde precursor to dichlorobenzyl hydroxylamine is suggested for similar oxime formations .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm oxime formation (δ 8.1–8.3 ppm for aldehyde protons; δ 160–165 ppm for oxime carbons) .
- HRMS : Employ high-resolution mass spectrometry (e.g., ESI+) with isotopic standards (e.g., ¹³C-labeled analogs in ) for accurate mass validation .
- HPLC-PDA : Utilize photodiode array detection (λ = 254 nm) with C18 columns for purity assessment, referencing pharmacopeial guidelines in .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. notes degradation of similar oximes via hydrolysis under acidic conditions (pH <5), requiring neutral buffers for storage .
- Assess photostability under UV light (ICH Q1B guidelines), noting oxime bond susceptibility to cleavage ( ) .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, used NOESY to confirm spatial proximity of dichlorobenzyl and pyrazole moieties .
- Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify discrepancies arising from solvent effects or tautomerism .
Q. What strategies address isomerism in the oxime configuration (E/Z)?
- Methodology :
- Use chiral chromatography (e.g., Chiralpak IC column) to separate isomers, as described for structurally related compounds in .
- Assign configuration via X-ray crystallography ( ) or IR spectroscopy (oxime O–H stretch at ~3200 cm⁻¹ for Z-isomers) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Synthesize analogs with modified pyrazole substituents (e.g., 3-methyl vs. 3-nitro groups) and evaluate bioactivity (e.g., enzyme inhibition in ) .
- Correlate logP (HPLC-derived) with membrane permeability using Caco-2 cell assays, referencing ’s hydrophobicity-stability findings .
Q. What computational approaches predict binding interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
